molecular formula C9H14BrN3O B13071811 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine

4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine

Cat. No.: B13071811
M. Wt: 260.13 g/mol
InChI Key: GWHBKKVTZOOMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by a 2-methoxycyclopentyl substituent at the N1 position and an amine group at the C3 position. Pyrazole-based compounds are widely explored in medicinal chemistry due to their versatile pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-(2-methoxycyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3O/c1-14-8-4-2-3-7(8)13-5-6(10)9(11)12-13/h5,7-8H,2-4H2,1H3,(H2,11,12)

InChI Key

GWHBKKVTZOOMQQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1N2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxycyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxycyclopentyl halide reacts with the brominated pyrazole.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of de-brominated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interaction of pyrazole derivatives with biological targets.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the methoxycyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine

  • Substituent : 2-fluorobenzyl group.
  • Properties : Increased aromaticity and electron-withdrawing fluorine enhance metabolic stability. Safety data indicate standard handling precautions (GHS classification) .
  • Applications: Potential use in kinase-targeted drug discovery due to fluorinated aromatic systems .

4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine hydrochloride

  • Substituent : 2,4-dichlorobenzyl group.
  • Properties : Higher molecular weight (321.01 g/mol) and lipophilicity due to chlorine atoms. The hydrochloride salt improves solubility for in vitro assays .

4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine

  • Substituent : 4-fluorobenzyl group.
  • Properties : Molecular weight 270.11 g/mol (C₁₀H₉BrFN₃). Fluorine at the para position optimizes steric and electronic interactions in receptor binding .

4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

  • Substituent : Branched alkyl chain (3-methylbutan-2-yl).
  • Properties : Enhanced membrane permeability due to alkyl chain flexibility. Molecular formula C₈H₁₄BrN₃ (248.13 g/mol) .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine C₉H₁₄BrN₃O ~260.13 (estimated) Not explicitly provided Cyclic ether substituent improves solubility
4-Bromo-1-ethyl-1H-pyrazol-3-amine C₅H₈BrN₃ 190.04 1006481-44-2 Simple alkyl substituent; baseline for comparison
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 1001757-56-7 Fluorinated aromatic system enhances stability
4-Bromo-1-(3-chlorothiophen-2-yl)methyl analog C₈H₇BrClN₃S 296.59 1342776-55-9 Thiophene ring introduces sulfur for redox activity

Key Research Findings

Fluorinated Derivatives : Fluorine substitution reduces metabolic degradation, as seen in 4-Bromo-1-(4-fluorophenyl)methyl analogs, which show prolonged half-life in pharmacokinetic studies .

Chlorinated Analogs : Dichlorobenzyl derivatives (e.g., 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride) demonstrate enhanced binding affinity in enzyme inhibition assays due to halogen bonding .

Branched Alkyl Chains : Compounds like 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine exhibit improved blood-brain barrier penetration in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.